ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate
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Overview
Description
Ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a compound known for its versatile applications in various fields including chemistry, biology, medicine, and industry. This compound combines the chemical properties of several functional groups which impart unique characteristics suitable for diverse scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine nucleus, followed by the formation of the isoxazole ring. Key reaction conditions include the use of appropriate catalysts, solvents, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the necessary reagents are combined under stringent conditions. The process includes steps such as mixing, heating, and purification using techniques like distillation and crystallization to obtain the final product in a consistent and scalable manner.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : The pyrimidine ring can be oxidized under specific conditions.
Reduction: : Reduction reactions can be carried out on the ketone and pyrimidine groups.
Substitution: : The compound can undergo nucleophilic substitution reactions due to its reactive functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. These reactions are often conducted in organic solvents like ethanol, methanol, or dimethyl sulfoxide under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxo derivatives, reduction leads to alcohols or amines, and substitution results in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology
In biological studies, it is employed to investigate its effects on cellular processes. Researchers use it to understand the interactions of different biochemical pathways.
Medicine
Medically, ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.
Industry
In the industrial sector, this compound is utilized in the formulation of specialized materials and chemicals, demonstrating its versatility beyond academic research.
Mechanism of Action
The mechanism of action of ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate involves binding to specific molecular targets within cells. It interacts with enzymes and receptors, modulating their activity and altering biochemical pathways. This modulation can result in varied biological effects such as inhibition of inflammation or induction of cell apoptosis.
Comparison with Similar Compounds
Ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate stands out due to its unique combination of functional groups and its broad range of applications. Similar compounds include:
Mthis compound: : Similar in structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate: : Differing by the position of substitution on the isoxazole ring.
Ethyl 5-{[5-formyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate: : Having a formyl group instead of an acetyl group.
These similar compounds provide a basis for comparison, allowing researchers to study subtle differences in chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl 5-[(5-acetyl-2,4-dioxopyrimidin-1-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-3-21-12(19)10-4-8(22-15-10)5-16-6-9(7(2)17)11(18)14-13(16)20/h6,8H,3-5H2,1-2H3,(H,14,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPMVUALZPKLAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CN2C=C(C(=O)NC2=O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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